3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid

Description

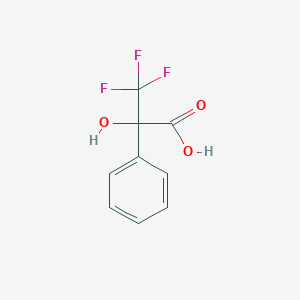

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid (C₉H₇F₃O₃, MW 220.15 g/mol) is an α-hydroxy acid featuring a trifluoromethyl group and a phenyl substituent at the α-carbon (Fig. 1). It is synthesized via a solvent-free, one-pot nucleophilic formylation strategy using NaClO₂ and KH₂PO₄ as oxidizing agents, yielding a white solid with 74% efficiency . The compound’s purity (≥95%) and enantiomeric (S)-form availability make it valuable in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing fluorine atoms and a hydroxyl group, conferring unique acidity and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h1-5,15H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYXYHGJDXFJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55519-22-7 | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted phenylpropanoic acids.

Scientific Research Applications

Scientific Research Applications

- Asymmetric Synthesis: 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid, particularly in its (R) and (S) forms, is employed in synthesizing chiral compounds . These chiral auxiliaries are crucial in producing enantiomerically pure compounds, which are vital in drug development and materials science.

- General Anesthetic Activity: Analogs of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid have demonstrated general anesthetic activity .

- Anticonvulsant Activity: This compound exhibits anticonvulsant properties, making it potentially useful in treating epilepsy. The mechanism involves modulating sodium channels and enhancing GABAergic transmission.

- Inhibitor of Pyruvate Dehydrogenase Kinase: It has been studied for its potential to inhibit pyruvate dehydrogenase kinase, which is important in metabolic regulation. This inhibition has implications for conditions like diabetes and cancer by affecting metabolic pathways.

- Liver X Receptor (LXR) Agonists: The compound can be modified to create Liver X Receptor (LXR) agonists for potential use in treating Alzheimer's disease .

Potential Therapeutic Applications

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid and its analogs are explored for various therapeutic applications [1, 3]:

- Neurology: The (R)-enantiomer exhibits anticonvulsant properties, making it relevant in epilepsy treatment. It influences sodium channel activity and enhances GABAergic transmission, reducing neuronal excitability.

- Metabolic Disorders: As an inhibitor of pyruvate dehydrogenase kinase, it can affect metabolic pathways relevant to diabetes and cancer.

- Anesthesia: Certain analogs have shown excellent oral general anesthetic activity with minimal side effects .

- Alzheimer's Disease: Modified versions of the compound can act as Liver X Receptor (LXR) agonists, potentially offering a novel treatment approach for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

- Structure : Replaces the phenyl group with a methyl substituent (C₄H₅F₃O₃, MW 158.08 g/mol).

- Synthesis : Prepared via asymmetric routes, yielding (R)- and (S)-enantiomers .

- Acidity: The phenyl group in the target compound increases resonance stabilization of the conjugate base, leading to stronger acidity (pKa ~1.5–2.5 estimated) compared to the methyl analog (pKa ~2.5–3.5). Applications: The methyl derivative is used in chiral ligand synthesis, whereas the phenyl analog’s aromaticity may favor interactions in receptor-binding studies .

3,3-Difluoro-2-hydroxy-3-phenylpropanoic Acid

- Structure : Features two fluorine atoms instead of three (C₉H₈F₂O₃, MW 202.16 g/mol) .

- Key Differences :

- Electronic Effects : Reduced fluorine content decreases electron-withdrawing effects, lowering acidity and altering solubility (logP ~1.8 vs. ~2.2 for the trifluoro compound).

- Synthetic Accessibility : The difluoro compound may require alternative halogenation methods, such as electrochemical fluorination, which are less efficient than the NaClO₂-mediated route used for the trifluoro analog .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

- Structure : Lacks the hydroxyl group at the α-carbon (C₁₀H₉F₃O₂, MW 218.17 g/mol) .

- Key Differences: Reactivity: Absence of the hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL vs. ~10 mg/mL for the hydroxy analog). Crystallography: Forms inversion dimers via O–H⋯O hydrogen bonds in the hydroxy compound, whereas the non-hydroxylated analog exhibits weaker van der Waals interactions .

Amino Acid Derivatives (e.g., 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid)

- Structure: Replaces the hydroxyl group with an amino moiety (C₁₀H₁₀F₃NO₂, MW 233.19 g/mol) .

- Key Differences: Biological Activity: The amino group enables peptide bond formation, making it suitable for protease inhibitor design, unlike the hydroxy acid’s role in chelating metal catalysts . Synthesis: Requires protection/deprotection strategies for the amino group, increasing synthetic complexity compared to the one-step oxidation of aldehydes used for the target compound .

Comparative Data Table

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid (TFHPP) is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances its lipophilicity, enabling effective interaction with biological membranes and various molecular targets. This article reviews the biological activities associated with TFHPP, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

TFHPP is characterized by the following molecular structure:

- Molecular Formula: CHFO

- SMILES Representation: C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O

- InChIKey: XXYXYHGJDXFJPH-UHFFFAOYSA-N

The presence of the hydroxyl group and the trifluoromethyl group significantly influence its chemical reactivity and biological interactions.

The biological activity of TFHPP is primarily attributed to its ability to modulate enzyme functions and cellular processes. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, TFHPP can interact with various enzymes and receptors, leading to altered activity in biochemical pathways. Notably, the hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.

1. Anesthetic Properties

Research has demonstrated that TFHPP and its analogues exhibit potent anesthetic properties. A study highlighted that a derivative of TFHPP significantly reduced the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure. This suggests a favorable safety profile for potential anesthetic applications .

2. Anticonvulsant Activity

TFHPP has shown promising anticonvulsant activity in preclinical models. One study reported that a related compound exhibited significant efficacy against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, indicating its potential as a therapeutic agent for epilepsy .

3. Enzyme Inhibition

The compound's trifluoromethyl group has been associated with enhanced inhibition of specific enzymes. For instance, studies have indicated that fluorinated phenylpropanoic acid derivatives can inhibit 5-hydroxytryptamine (5-HT) uptake more effectively than their non-fluorinated counterparts . This property could be leveraged in developing antidepressants or other psychotropic medications.

Case Studies

Applications in Drug Development

TFHPP's unique properties make it a valuable candidate in medicinal chemistry. Its ability to modulate biological activity suggests potential therapeutic applications in:

- Anesthesia : As an anesthetic agent with fewer side effects.

- Neurology : In treating seizure disorders due to its anticonvulsant properties.

- Psychiatry : As a lead compound for developing antidepressants targeting serotonin pathways.

Q & A

Q. What are the optimal synthetic routes for 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid, and how can reaction conditions be controlled to enhance yield?

Methodological Answer: The synthesis typically involves condensation reactions between trifluoromethyl ketones and phenyl-containing precursors. For example, intermediates like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone () can undergo hydroxylation and oxidation steps. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency due to the compound’s low solubility in non-polar media.

- Catalysis : Acidic or basic conditions (e.g., trifluoroacetic acid or ammonia, as in ) optimize hydroxyl group formation.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions from the electron-withdrawing trifluoromethyl group.

Yield improvements (>70%) are achieved via iterative purification using column chromatography or recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies trifluoromethyl group environments (δ ~ -60 to -80 ppm).

- ¹H NMR : Resolves hydroxyl (δ ~ 5–6 ppm) and aromatic proton signals (δ ~ 7–8 ppm).

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₇F₃O₃: calculated 256.03 g/mol) and fragmentation patterns.

- X-ray Diffraction : Resolves stereochemical ambiguities, particularly for enantiomeric forms (). Purity (>98%) is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the acidity and reactivity of the hydroxyl group in 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid compared to non-fluorinated analogs?

Methodological Answer: The trifluoromethyl group significantly increases the hydroxyl group’s acidity (pKa ~ 2.5 vs. ~4.5 for non-fluorinated analogs) due to inductive effects. This enhances its reactivity in:

- Esterification : Faster reaction rates with alcohols under mild conditions.

- Metal coordination : Stronger binding to transition metals (e.g., Cu²⁺ or Fe³⁺) in catalytic systems.

Computational studies (DFT calculations) reveal a 30% increase in electrophilicity at the hydroxyl oxygen compared to 2-hydroxy-2-phenylpropanoic acid. Experimental validation includes pH-dependent UV-Vis titration and kinetic studies .

Q. What strategies can resolve discrepancies in catalytic activity data observed in enantioselective reactions involving 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid?

Methodological Answer: Contradictions in enantioselectivity (e.g., varying ee% in asymmetric hydrogenation) arise from:

- Solvent polarity : Low-polarity solvents (toluene) favor higher enantioselectivity (up to 90% ee) by stabilizing transition states.

- Catalyst design : Chiral ligands like BINAP or Salen derivatives improve stereocontrol.

- Substrate pre-organization : Hydrogen bonding between the hydroxyl group and catalysts (e.g., thiourea organocatalysts) enhances selectivity.

Systematic optimization via Design of Experiments (DoE) and in-situ FTIR monitoring is recommended. Conflicting data should be re-evaluated using standardized protocols for catalyst loading (1–5 mol%) and temperature (−20°C to 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.